molecular formula C9H9BrF2 B13591364 1-(1-Bromopropan-2-yl)-2,4-difluorobenzene

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene

Cat. No.: B13591364
M. Wt: 235.07 g/mol
InChI Key: QSWSOHMZXKGFBS-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(1-Bromopropan-2-yl)-2,4-difluorobenzene typically involves the bromination of 2,4-difluorobenzene followed by the introduction of a propyl group. One common method involves the reaction of 2,4-difluorobenzene with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents. For instance, oxidation with potassium permanganate can lead to the formation of carboxylic acids, while reduction with lithium aluminum hydride can yield alkanes.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2,4-difluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which acts as a leaving group in substitution and elimination reactions. The fluorine atoms also influence its reactivity by stabilizing the intermediate species formed during these reactions.

In pharmaceutical research, the compound’s mechanism of action involves its interaction with biological targets such as enzymes and receptors. The bromopropyl group and fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atoms on its chemical behavior and applications.

Biological Activity

1-(1-Bromopropan-2-yl)-2,4-difluorobenzene, also known as 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene, is a compound with a unique chemical structure that has garnered attention in medicinal chemistry and biological research. Its potential applications range from serving as an intermediate in organic synthesis to exhibiting biological activity relevant to therapeutic development.

  • Molecular Formula : C9H9BrF2
  • Molar Mass : 235.07 g/mol
  • CAS Number : 1520151-02-3

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may modulate ion channels and influence signaling pathways associated with inflammatory responses and immune function.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Description
Ion Channel Modulation Potential to act as an inhibitor of CRAC channels, which are involved in calcium signaling.
Anti-inflammatory Effects May reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.
Antimicrobial Properties Exhibits activity against certain bacterial strains, potentially useful in treating infections.

Case Study 1: Ion Channel Modulation

In a study examining the effects of various halogenated compounds on CRAC channels, it was found that derivatives of difluorobenzene exhibited significant inhibitory effects on channel activity. This suggests potential therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: Anti-inflammatory Activity

Research has shown that compounds similar to this compound can activate pathways that lead to the production of anti-inflammatory cytokines while inhibiting pro-inflammatory markers. This dual action could be beneficial in managing chronic inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of fluorinated benzene derivatives indicated that this compound demonstrated notable activity against specific bacterial strains. This positions the compound as a candidate for further development in antimicrobial therapies .

Properties

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2,4-difluorobenzene

InChI

InChI=1S/C9H9BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4,6H,5H2,1H3

InChI Key

QSWSOHMZXKGFBS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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